

The Role of CP26 in Grana Stacking and Thylakoid Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CP26	
Cat. No.:	B524281	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: The intricate architecture of thylakoid membranes within chloroplasts is fundamental to the efficiency of photosynthesis. This internal membrane system is organized into two distinct domains: the stacked grana, enriched in Photosystem II (PSII), and the unstacked stroma lamellae, which house Photosystem I (PSI) and ATP synthase. The formation and stability of grana stacks are largely mediated by the light-harvesting complex II (LHCII) proteins. This technical guide provides an in-depth analysis of the specific role of the minor, monomeric antenna protein **CP26** (also known as Lhcb5) in influencing grana stacking and the overall thylakoid ultrastructure. We synthesize findings from key studies, present quantitative data from genetic knockout experiments, detail the experimental protocols used for such analyses, and provide visualizations of the key relationships and workflows.

Introduction: Thylakoid Structure and the Role of Antenna Proteins

The thylakoid membrane network in higher plants is a highly dynamic system that adapts to changing environmental conditions.[1] Its differentiation into grana stacks and stroma lamellae allows for the spatial segregation of photosynthetic complexes, which is crucial for regulating energy distribution and minimizing photodamage.[2][3] The adhesion of adjacent thylakoid membranes to form grana is primarily attributed to the interactions between Photosystem II (PSII) and its associated light-harvesting complex (LHC) antenna proteins.[4]

These antenna proteins are categorized into major trimeric LHCII complexes (encoded by Lhcb1-3) and minor monomeric complexes CP29 (Lhcb4), CP26 (Lhcb5), and CP24 (Lhcb6). [5] While the trimeric LHCII has long been considered the main "glue" for grana stacking, recent research using reverse genetics and multiplex genome editing has revealed a more nuanced picture, highlighting the significant and distinct roles of the minor antenna proteins.[6] [7] Among these, CP26 has been identified as a key component in mediating the constitutive component of thylakoid stacking.[6]

Quantitative Analysis of CP26 Impact on Grana Architecture

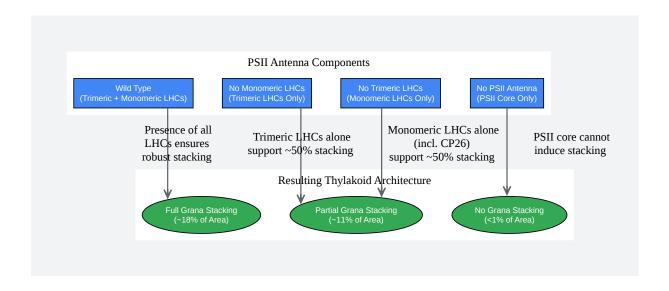
Genetic studies involving knockout mutants of Arabidopsis thaliana have been instrumental in quantifying the specific contribution of **CP26** and other LHC proteins to grana formation. The tables below summarize key ultrastructural parameters measured from transmission electron microscopy (TEM) images of chloroplasts from wild-type (WT) plants and various LHC-deficient mutants.

Table 1: Impact of Monomeric and Trimeric LHC Deletion on Grana Stacking

Genotype	Description	Grana Diameter (nm)	Granal Area vs. Chloroplast Area (%)
Wild Type (WT)	Standard genetic background	400 ± 50	18 ± 2
NoM	Lacks all monomeric antennae (CP29, CP26, CP24)	350 ± 40	11 ± 1.5
koLHCII	Lacks all major trimeric antennae (Lhcb1, Lhcb2, Lhcb3)	360 ± 45	11 ± 1.5
koLhcb	Lacks all monomeric and trimeric antennae	Not Applicable (agranal)	<1
Data synthesized from studies on Arabidopsis thaliana. Values are represented as mean ± SD.[6]			

Table 2: Contribution of Individual Monomeric Antennae to Grana Stacking

Genotype	Description	Granal Area vs. Chloroplast Area (%)
Wild Type (WT)	Standard genetic background	18 ± 2
NoM	Lacks all monomeric antennae	11 ± 1.5
NoM + Lhcb5	NoM background expressing only CP26 (Lhcb5)	16 ± 2
Data synthesized from studies on Arabidopsis thaliana. Values are represented as mean ± SD.[6]		


Key Findings from Quantitative Data:

- The complete absence of all PSII antenna proteins (koLhcb) leads to a near-total loss of grana stacks, confirming their essential role in this process.[6]
- Genotypes lacking either all monomeric antennae (NoM) or all trimeric antennae (koLHCII)
 retain approximately 50-60% of the wild-type stacking level, indicating that both types of
 complexes contribute significantly and somewhat redundantly to grana formation.[6]
- The reintroduction of only CP26 (Lhcb5) into a mutant lacking all monomeric antennae is sufficient to restore grana stacking to near wild-type levels.[6][7] This demonstrates that CP26 has a prominent and perhaps the most crucial function in grana formation among the monomeric LHCs.[6][7]
- In contrast to mutants lacking CP24, those lacking only **CP26** exhibit a thylakoid organization and starch granule accumulation similar to the wild type under normal growth conditions.[8]

Logical Framework for LHC-Mediated Grana Stacking

The formation of grana is not dependent on a single protein but rather on the collective presence and interaction of PSII antenna complexes. The following diagram illustrates the logical relationship between the presence of specific LHC protein groups and the resulting thylakoid architecture.

Click to download full resolution via product page

Caption: Logical flow from LHC composition to thylakoid structure.

Experimental Protocols

The elucidation of **CP26**'s role in thylakoid architecture relies on a combination of high-resolution microscopy and biochemical analysis.

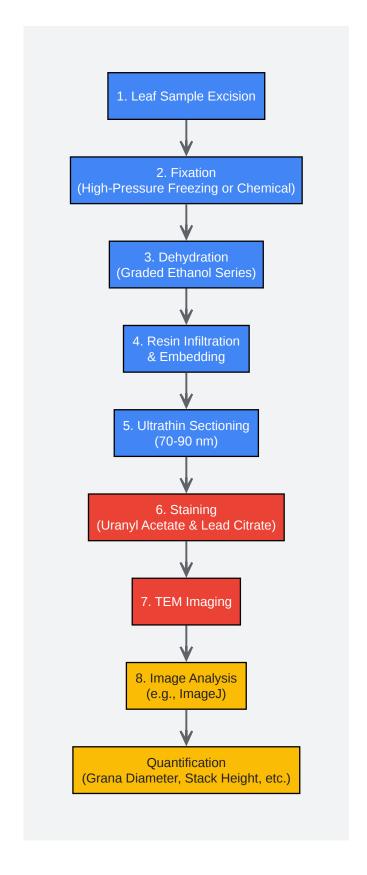
Transmission Electron Microscopy (TEM) for Thylakoid Ultrastructure Analysis

TEM is the primary method for visualizing and quantifying the nanoscale features of thylakoid membranes.[1][9] A robust protocol is essential to preserve the native structure and capture dynamic changes.[10]

Detailed Methodology:

Sample Preparation:

- Excise small leaf segments (~1-2 mm²) from the central part of a mature leaf.[11]
- Immediately immerse the segments in a primary fixative solution. For optimal preservation, high-pressure freezing (HPF) followed by freeze-substitution is preferred as it minimizes artifacts.[10][12]
- A common chemical fixation alternative involves:
 - Fixation in 2.5% glutaraldehyde in a 0.1 M sodium cacodylate buffer (pH 7.2) for several hours at 4°C.[13]
 - Post-fixation with 1% osmium tetroxide in the same buffer.
- Dehydration and Embedding:
 - Dehydrate the fixed samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).
 - Infiltrate the samples with a resin (e.g., Spurr's or Epon) by gradually increasing the resinto-ethanol concentration.
 - Embed the samples in pure resin and polymerize at 60-70°C for 24-48 hours.
- Sectioning and Staining:
 - Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.
 - Mount the sections on copper grids.
 - Stain the sections with uranyl acetate followed by lead citrate to enhance contrast of membranes and proteins.
- Imaging and Analysis:
 - Observe the sections using a transmission electron microscope at an accelerating voltage of 80-120 kV.


Foundational & Exploratory

- Capture images of chloroplasts, ensuring the entire organelle is visible for overall measurements and higher magnification images for detailed grana analysis.
- Use image analysis software (e.g., ImageJ) to quantify structural parameters such as grana diameter, number of thylakoids per granum, and the percentage of stacked membrane area relative to the total chloroplast area.[6][14][15]

Click to download full resolution via product page

Caption: Experimental workflow for TEM analysis of thylakoids.

Biochemical Analysis of Thylakoid Membrane Proteins

Biochemical methods are used to verify the absence of specific proteins in knockout mutants and to analyze the composition of photosynthetic supercomplexes.

Detailed Methodology:

- Thylakoid Isolation:
 - Homogenize fresh leaf material in a cold isolation buffer (e.g., containing sorbitol, Tricine-KOH, MgCl₂, and EDTA).
 - Filter the homogenate through layers of cheesecloth or nylon mesh to remove large debris.
 - Centrifuge the filtrate to pellet intact chloroplasts.
 - Lyse the chloroplasts in a hypotonic buffer (e.g., 10 mM Tris-HCl) to release thylakoid membranes.[16]
 - Wash and pellet the thylakoid membranes by centrifugation to remove stromal content.
 Resuspend in a suitable storage buffer and determine chlorophyll concentration.
- SDS-PAGE and Immunoblotting:
 - Solubilize thylakoid membranes (e.g., 15 μg of chlorophyll per lane) in a Laemmli sample buffer.[8]
 - Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
 - Probe the membrane with primary antibodies specific to CP26 (Lhcb5) and other proteins of interest (e.g., CP29, D1, Lhcb2, CP47).[8]
 - Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection to confirm the presence or absence of the target protein.

- Blue Native PAGE (BN-PAGE):
 - BN-PAGE is used to separate intact protein complexes in their native state.[17]
 - Gently solubilize thylakoid membranes (e.g., with 1% n-dodecyl-β-D-maltoside) on ice.[18]
 - Load the solubilized sample onto a native polyacrylamide gel containing Coomassie Blue G-250.
 - Perform electrophoresis to separate supercomplexes (e.g., PSII-LHCII), dimers, monomers, and free pigment-protein complexes.[17][18]
 - The resulting gel can be stained or used for a second dimension of SDS-PAGE to resolve the subunit composition of each complex.

Conclusion

The minor antenna protein **CP26** (Lhcb5) plays a disproportionately significant role in the structural organization of thylakoid membranes. While both monomeric and trimeric LHCII proteins contribute to the formation of grana, quantitative analyses of knockout mutants demonstrate that **CP26** is a primary factor in mediating the constitutive stacking of thylakoid membranes.[6] Its presence alone is sufficient to restore a significant degree of stacking in mutants that otherwise lack all monomeric antennae.[6][7] This suggests that **CP26** provides critical adhesive forces or structural scaffolding that stabilizes the appressed membrane regions. Understanding the precise role of individual antenna proteins like **CP26** is essential for a complete picture of thylakoid biogenesis, the regulation of light harvesting, and the remarkable plasticity of the photosynthetic apparatus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. How to Measure Grana Ultrastructural Features of Thylakoid Membranes of Plant Chloroplasts PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards elucidation of dynamic structural changes of plant thylakoid architecture PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural changes of the thylakoid membrane network induced by high light stress in plant chloroplasts PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality Control of PSII: Behavior of PSII in the Highly Crowded Grana Thylakoids Under Excessive Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoprotective Energy Dissipation Involves the Reorganization of Photosystem II Light-Harvesting Complexes in the Grana Membranes of Spinach Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Minor Antenna Proteins CP24 and CP26 Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electron tomography of plant thylakoid membranes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring the dynamic response of the thylakoid architecture in plant leaves by electron microscopy PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Light and Electron Microscopy to Estimate Structural Variation in Thylakoid Membranes PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-dimensional architecture of grana and stroma thylakoids of higher plants as determined by electron tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transmission electron microscopy [bio-protocol.org]
- 14. Frontiers | How to Measure Grana Ultrastructural Features of Thylakoid Membranes of Plant Chloroplasts [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Thylakoid Membrane Protein Complexes by Blue Native Gel Electrophoresis PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Role of CP26 in Grana Stacking and Thylakoid Architecture: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b524281#impact-of-cp26-on-grana-stacking-and-thylakoid-architecture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com